N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide
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Overview
Description
(E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE is a complex organic compound that features a unique structure combining a thiophene ring with a cyano group and a dibenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a cyano group and subsequent reactions to introduce the dibenzyl substituent. The reaction conditions often require the use of strong bases, such as potassium hydroxide, and solvents like toluene or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
(E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenemethylamine and thiophene-2-carboxamide share structural similarities with (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE.
Benzothiophene derivatives: Compounds such as benzothiophene and its derivatives also exhibit similar chemical properties and applications.
Uniqueness
What sets (E)-N,N-DIBENZYL-N’-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}METHANIMIDAMIDE apart is its unique combination of a cyano group, dibenzyl substituent, and a cycloheptathiophene ring. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C25H25N3S |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
N,N-dibenzyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanimidamide |
InChI |
InChI=1S/C25H25N3S/c26-16-23-22-14-8-3-9-15-24(22)29-25(23)27-19-28(17-20-10-4-1-5-11-20)18-21-12-6-2-7-13-21/h1-2,4-7,10-13,19H,3,8-9,14-15,17-18H2/b27-19+ |
InChI Key |
ZKYCUXHBJUVCNS-ZXVVBBHZSA-N |
Isomeric SMILES |
C1CCC2=C(CC1)SC(=C2C#N)/N=C/N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)N=CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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